![molecular formula C22H26ClN5O2 B11146995 4-(4-Chlorophenyl)-1-{1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carbonyl}piperidin-4-OL](/img/structure/B11146995.png)
4-(4-Chlorophenyl)-1-{1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carbonyl}piperidin-4-OL
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Overview
Description
4-(4-Chlorophenyl)-1-{1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carbonyl}piperidin-4-OL is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a bipyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-{1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carbonyl}piperidin-4-OL typically involves multiple steps:
Formation of the Bipyrazole Moiety: The bipyrazole structure can be synthesized through the cyclization of appropriate hydrazine derivatives under acidic or basic conditions.
Attachment of the Chlorophenyl Group:
Formation of the Piperidine Ring: The piperidine ring can be formed through a reductive amination reaction, where an appropriate ketone or aldehyde is reacted with an amine in the presence of a reducing agent.
Final Coupling: The final step involves coupling the bipyrazole moiety with the piperidine ring, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-{1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carbonyl}piperidin-4-OL is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1-{1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carbonyl}piperidine: Lacks the hydroxyl group.
4-(4-Chlorophenyl)-1-{1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carbonyl}piperidin-4-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 4-(4-Chlorophenyl)-1-{1’-ethyl-3’,5’-dimethyl-1’H,2H-[3,4’-bipyrazole]-5-carbonyl}piperidin-4-OL distinguishes it from similar compounds, potentially affecting its solubility, reactivity, and biological activity. This unique structural feature may contribute to its specific interactions with molecular targets and its potential therapeutic effects.
Biological Activity
The compound 4-(4-Chlorophenyl)-1-{1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carbonyl}piperidin-4-OL is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action based on recent research findings.
Chemical Structure
The chemical structure of the compound can be broken down into key components:
- Piperidine ring : Commonly associated with various pharmacological activities.
- Bipyrazole moiety : Known for its diverse biological properties.
- Chlorophenyl group : Often enhances biological activity due to its electron-withdrawing effects.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown significant cytotoxicity against:
- MCF-7 (breast cancer) : IC50 values indicating potent activity.
- HepG2 (liver cancer) : Inducing cell cycle arrest and apoptosis through mechanisms involving increased Bax/Bcl-2 ratios and activated caspases.
Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 10.10 | Apoptosis induction via Bax/Bcl-2 modulation |
HepG2 | 5.36 | Cell cycle arrest at S and G2/M phases |
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity with minimal inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against various bacterial strains. It has shown effectiveness comparable to established antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 9.80 |
S. aureus | 15.00 |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were assessed through hemolysis assays, demonstrating significant membrane stabilization percentages ranging from 86.70% to 99.25%. This suggests potential therapeutic applications in inflammatory conditions.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound initiates programmed cell death in cancer cells by modulating apoptotic pathways.
- Cell Cycle Arrest : It effectively halts cell division in cancerous cells, preventing tumor proliferation.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- A study involving MCF-7 and HepG2 cells showed that treatment with the compound led to a significant increase in apoptosis markers compared to untreated controls.
- In vivo studies indicated that administration of this compound resulted in reduced tumor size in xenograft models.
Properties
Molecular Formula |
C22H26ClN5O2 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C22H26ClN5O2/c1-4-28-15(3)20(14(2)26-28)18-13-19(25-24-18)21(29)27-11-9-22(30,10-12-27)16-5-7-17(23)8-6-16/h5-8,13,30H,4,9-12H2,1-3H3,(H,24,25) |
InChI Key |
KULUWKRQMDCKOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
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